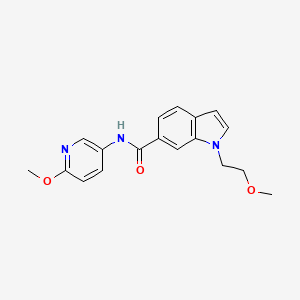![molecular formula C21H21N5O4 B12158504 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B12158504.png)
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]acetamide is a complex organic compound that features a quinoline derivative and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]acetamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Hydroxylation: The quinoline derivative is then hydroxylated using a suitable oxidizing agent such as oxone.
Triazole Formation: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling Reaction: Finally, the quinoline and triazole derivatives are coupled through an etherification reaction, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the quinoline ring can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Oxone or hydrogen peroxide in the presence of a catalyst.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, this compound has potential as an enzyme inhibitor due to its triazole moiety, which is known to interact with various biological targets.
Medicine
In medicine, it could be explored for its potential as an anti-cancer or anti-inflammatory agent. The quinoline and triazole rings are both known for their pharmacological activities.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]acetamide likely involves its interaction with specific enzymes or receptors. The quinoline ring can intercalate with DNA, while the triazole ring can inhibit enzymes by binding to their active sites. This dual action makes it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline: Known for its antimicrobial properties.
4-hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
1,2,4-triazole: A common scaffold in medicinal chemistry.
Uniqueness
What sets 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]acetamide apart is its combined structure, which allows it to interact with multiple biological targets simultaneously. This multi-target approach can enhance its efficacy and reduce the likelihood of resistance development.
Properties
Molecular Formula |
C21H21N5O4 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C21H21N5O4/c1-29-15-6-2-13(3-7-15)10-18-23-21(26-25-18)24-20(28)12-30-16-8-4-14-5-9-19(27)22-17(14)11-16/h2-4,6-8,11H,5,9-10,12H2,1H3,(H,22,27)(H2,23,24,25,26,28) |
InChI Key |
PCXKWWDBWHCPRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)COC3=CC4=C(CCC(=O)N4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B12158425.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12158434.png)
![(2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-[4-(methylethoxy)phenyl]prop-2-en-1-one](/img/structure/B12158436.png)
![N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12158449.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one](/img/structure/B12158451.png)

![4-hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12158466.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B12158470.png)
![ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B12158473.png)
![4-{[4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}benzamide](/img/structure/B12158476.png)
![(5Z)-3-(4-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12158497.png)
![N-{3-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B12158498.png)

